trans-10-Octadecenoic acid

Description

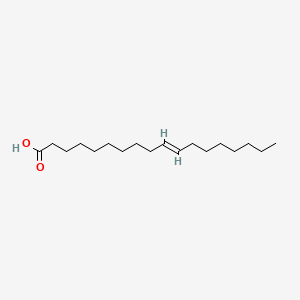

Structure

3D Structure

Properties

IUPAC Name |

(E)-octadec-10-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h8-9H,2-7,10-17H2,1H3,(H,19,20)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJSBBXBKPUZAA-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301009339 | |

| Record name | Isooleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301009339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Liquid, Pellets or Large Crystals | |

| Record name | Fatty acids, C16-18 and C18-unsatd. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fatty acids, C14-18 and C16-18-unsatd., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3386-63-8, 5684-82-2, 67701-08-0, 67701-11-5 | |

| Record name | 10-Octadecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003386638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005684822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C16-18 and C18-unsatd. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fatty acids, C14-18 and C16-18-unsatd., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isooleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301009339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fatty acids, C16-18 and C18-unsatd. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fatty acids, C14-18 and C16-18-unsatd., sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOOLEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LWW9I5EN2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Physical Properties

The distinct chemical and physical properties of trans-10-octadecenoic acid differentiate it from its cis-isomers and influence its biological behavior. It has a molecular formula of C₁₈H₃₄O₂ and a molecular weight of approximately 282.46 g/mol . nih.govnih.gov Unlike its cis counterpart, oleic acid, which is a liquid at room temperature, the trans configuration of isooleic acid results in a straighter molecular structure, leading to a solid state at room temperature and a higher melting point. ontosight.ai It is considered practically insoluble in water and is a very weakly acidic compound. foodb.cahmdb.ca

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₃₄O₂ |

| Molecular Weight | 282.46 g/mol |

| IUPAC Name | (10E)-octadec-10-enoic acid |

| Common Name | Isooleic acid |

| CAS Number | 5684-82-2 |

| Physical State | Solid at room temperature |

| Water Solubility | 0.00012 g/L (Predicted) |

| pKa (Strongest Acidic) | 5.02 (Predicted) |

Data sourced from multiple chemical databases. ontosight.ainih.govfoodb.cachemicalbook.com

Biosynthesis and Metabolic Pathways of Trans 10 Octadecenoic Acid

Microbial Biohydrogenation Pathways of trans-10-Octadecenoic Acid

The formation of this compound is a key step in the microbial process of biohydrogenation, where unsaturated fatty acids are converted into more saturated forms. This process is most notably active in the rumen but also occurs in other anaerobic environments.

Rumen Microbial Metabolism and the trans-10 Shift

In ruminants, the microbial biohydrogenation of dietary polyunsaturated fatty acids like linoleic acid typically proceeds through a pathway that generates trans-11 C18:1 (vaccenic acid) as the major intermediate. nih.gov However, under certain dietary conditions, such as high-starch or low-fiber diets, the ruminal environment can change, leading to a "trans-10 shift". nih.gov This shift alters the primary biohydrogenation pathway from the trans-11 route to the trans-10 route. nih.govfrontiersin.orgnih.gov

The trans-10 pathway begins with the isomerization of linoleic acid at its ninth carbon double bond, forming trans-10, cis-12 conjugated linoleic acid (t10,c12-CLA). nih.govfrontiersin.orgnih.gov This intermediate is then subjected to a reduction reaction, converting the cis-12 double bond into a single bond, which results in the formation of this compound. nih.gov This metabolic shift is significant as it is often associated with milk fat depression (MFD) in dairy cows, a condition linked to the increased production of t10,c12-CLA and other trans-10 fatty acids. nih.govmdpi.com

Bacterial Species Implicated in Biosynthesis

Several bacterial species have been identified as key players in the biosynthesis of this compound and its precursors. The specific metabolic capabilities of these microorganisms are crucial for the conversion of dietary fatty acids.

| Bacterial Species | Implicated Role in trans-10 Pathways |

| Megasphaera elsdenii | A prominent rumen bacterium, particularly certain strains like YJ-4, that directly produces t10,c12-CLA from linoleic acid. mdpi.comnih.gov Its abundance increases in low pH ruminal conditions often seen with high-grain diets. mdpi.com |

| Cutibacterium acnes | This skin-resident bacterium (formerly Propionibacterium acnes) possesses a Δ9 isomerase, an enzyme that catalyzes the initial conversion of linoleic acid to t10,c12-CLA, the precursor of this compound. nih.gov |

| Lactobacillus plantarum | This versatile bacterium can metabolize both linoleic and alpha-linolenic acids into various intermediates. frontiersin.orgnih.gov It is involved in producing hydroxylated and oxo fatty acids which are part of complex conversion pathways that can lead to trans fatty acids. frontiersin.orgnih.gov |

| Bifidobacterium species | Certain species, like Bifidobacterium breve, can isomerize linoleic acid to produce CLA isomers. tandfonline.com While more known for producing c9,t11-CLA, their isomerase activity is relevant to the broader field of microbial fatty acid modification. tandfonline.comnih.gov |

Enzymatic Conversion Mechanisms

The biosynthesis of this compound is a multi-step process governed by a series of specific bacterial enzymes. These enzymes work in concert to isomerize and reduce the double bonds of polyunsaturated fatty acids.

The key enzymatic activities include:

Isomerase : This is the initial and rate-limiting step in the trans-10 pathway. A linoleate (B1235992) isomerase, specifically a Δ9 isomerase found in bacteria like Cutibacterium acnes, attacks the cis-9 double bond of linoleic acid, converting it to a trans-10 double bond and forming the conjugated diene t10,c12-CLA. nih.gov

Enone Reductase : Following isomerization, a reductase enzyme acts on the t10,c12-CLA intermediate. This enzyme reduces the cis-12 double bond, leading to the final product, this compound. Bacteria such as Butyrivibrio fibrisolvens are known to perform this reduction step. nih.gov

Hydratase, Dehydratase, and Dehydrogenase : In alternative or more complex pathways, such as those observed in Lactobacillus plantarum, a sequence of hydration, dehydration, and dehydrogenation reactions occurs. frontiersin.orgnih.gov A hydratase may add a water molecule across a double bond to create a hydroxyl group (e.g., forming 10-hydroxy-cis-12-octadecenoic acid). nih.gov A dehydrogenase can then oxidize this hydroxyl group to a ketone (oxo) group, which can be followed by further reductions and rearrangements by other enzymes. frontiersin.orgnih.gov

Precursor-Product Relationships in Lipid Metabolism

The presence and concentration of this compound are directly dependent on the availability of its precursors and its interaction with related fatty acid isomers.

Formation from Linoleic Acid and Alpha-Linolenic Acid

Linoleic Acid (C18:2n-6) is the primary and most direct precursor for the microbial synthesis of this compound. frontiersin.orgnih.gov The pathway is well-defined in rumen microbiology: linoleic acid is first isomerized to t10,c12-CLA, which is then subsequently reduced to this compound. nih.govnih.gov This conversion is a hallmark of the trans-10 biohydrogenation pathway. nih.gov

Alpha-Linolenic Acid (C18:3n-3) also undergoes extensive biohydrogenation in the rumen, which can lead to the formation of various trans-C18:1 isomers. frontiersin.orgnih.gov While the main pathway for alpha-linolenic acid biohydrogenation proceeds through different intermediates, the formation of fatty acids with a trans-10 double bond is possible. For example, Lactobacillus plantarum can metabolize alpha-linolenic acid into a series of compounds, including trans-10,cis-15-octadecadienoic acid, demonstrating that enzymes capable of creating a trans-10 bond can act on alpha-linolenic acid derivatives. frontiersin.org

Interactions with Conjugated Linoleic Acid Isomers

The relationship between this compound and conjugated linoleic acid (CLA) isomers is fundamentally a precursor-product one, particularly with the t10,c12-CLA isomer.

t10,c12-CLA as the Direct Precursor : In the microbial biohydrogenation pathway, t10,c12-CLA is the immediate precursor to this compound. nih.govfrontiersin.orgnih.gov The production of this compound is therefore directly linked to the microbial synthesis of t10,c12-CLA.

Divergence from the t11 Pathway : The more common biohydrogenation pathway for linoleic acid involves the formation of cis-9, trans-11 CLA (c9,t11-CLA), which is then reduced to trans-11 C18:1 (vaccenic acid). nih.gov The trans-10 and trans-11 pathways represent two distinct metabolic routes, and the prevalence of one over the other is influenced by the ruminal microbiome and diet. nih.gov

Distinct Biological Activity : Although t10,c12-CLA is the direct precursor, it has different biological effects than this compound. Research has shown that t10,c12-CLA is a potent inhibitor of milk fat synthesis. nih.gov However, direct infusion of purified this compound into dairy cows did not cause the same reduction in milk fat, indicating that the biological activity associated with the trans-10 pathway is primarily due to the t10,c12-CLA intermediate rather than its final reduction product. nih.gov

Further Metabolism and Downstream Intermediates

The metabolic fate of this compound is primarily understood through its role in the biohydrogenation pathways of ruminants and its catabolism in animal models. Research has identified it as a significant, yet transient, intermediate that is further converted into other fatty acids.

In the context of ruminal lipid metabolism, this compound is recognized as a principal intermediate in what is known as the "trans-10 shifted" biohydrogenation pathway. nih.govresearchgate.net This pathway becomes prominent under certain dietary conditions, such as high-concentrate or high-starch diets fed to ruminants. nih.govresearchgate.netsemanticscholar.org The primary precursor to this compound in this pathway is trans-10, cis-12 conjugated linoleic acid (CLA), which is formed from the isomerization of dietary linoleic acid. nih.govresearchgate.net The enzyme-mediated reduction of the cis-12 double bond in trans-10, cis-12 CLA leads directly to the formation of this compound. nih.gov

The metabolic journey of this compound does not end here; it is a substrate for further reduction. The ultimate downstream product of this biohydrogenation pathway is stearic acid (18:0), a fully saturated fatty acid. nih.gov This final conversion involves the reduction of the remaining trans-10 double bond. While this compound is a key marker for this altered fermentation pattern, studies involving direct abomasal infusion in dairy cows have shown that it does not, by itself, inhibit milk fat synthesis. researchgate.netnih.gov

Table 1: Key Intermediates in the trans-10 Biohydrogenation Pathway

| Precursor | Intermediate Compound | Downstream Product |

|---|---|---|

| Linoleic Acid (cis-9, cis-12 18:2) | trans-10, cis-12 Conjugated Linoleic Acid | trans-10-Octadecenoic Acid |

| trans-10-Octadecenoic Acid | - | Stearic Acid (18:0) |

Beyond the rumen, the catabolism of this compound has been investigated in rodent models. A study utilizing stable isotope-labeled trans-18:1 isomers in mice revealed significant differences in their metabolic processing. researchgate.net When compared to its positional isomers, trans-9-octadecenoic acid and trans-11-octadecenoic acid (vaccenic acid), this compound was found to have a significantly higher catabolic rate. researchgate.net This was determined by measuring the amount of labeled CO2 produced after administration of the labeled fatty acids. researchgate.net This finding suggests that the position of the double bond in trans-octadecenoic acid isomers influences their rate of oxidation and clearance in the body. researchgate.net

Table 2: Comparative Catabolic Rates of trans-18:1 Isomers in Mice

| trans-Octadecenoic Acid Isomer | Relative Catabolic Rate | Research Finding |

|---|---|---|

| trans-9-18:1 | Lower | The catabolic rate was significantly lower than that of trans-10-18:1. researchgate.net |

| trans-10-18:1 | Higher | Exhibited a significantly higher catabolic rate compared to the trans-9 and trans-11 isomers. researchgate.net |

| trans-11-18:1 | Lower | The catabolic rate was significantly lower than that of trans-10-18:1. researchgate.net |

While other metabolic pathways involving C18 fatty acids exist, such as the formation of hydroxy or epoxy fatty acids in plants or the microbial metabolism of linoleic acid to hydroxy derivatives in the gut, the primary documented fate of this compound involves its role as an intermediate in the biohydrogenation to stearic acid and its systemic catabolism. mdpi.comnih.gov

Biological Roles and Mechanistic Investigations of Trans 10 Octadecenoic Acid

Modulation of Cellular Lipid Metabolism

Trans-10-octadecenoic acid, a monounsaturated fatty acid, has been shown to interact with and modulate various aspects of cellular lipid metabolism. Its influence extends to the intricate pathways of fatty acid synthesis and the genetic regulation that governs these processes.

Influence on Fatty Acid Synthesis Pathways

This compound is an intermediate in the biohydrogenation of linoleic acid by rumen microbes. paulogentil.comresearchgate.net This process involves a series of enzymatic reactions that ultimately convert polyunsaturated fatty acids into more saturated forms. pnas.orgpnas.org Specifically, it is formed through the metabolism of linoleic acid to trans-10, cis-12 conjugated linoleic acid (CLA), which is then further biohydrogenated at the cis-12 bond. paulogentil.com

Studies have indicated that this compound can influence the activity of key enzymes involved in lipid metabolism, such as fatty acid desaturases and elongases. However, its direct role in inhibiting milk fat synthesis has been debated. While there is a noted correlation between increased production of trans-10 C18:1 in the rumen and a reduction in milk fat synthesis, direct infusion of trans-10 18:1 did not result in a decrease in milk fat. researchgate.net This suggests that it may serve more as a marker for altered rumen biohydrogenation rather than being the primary causative agent of milk fat depression. researchgate.net

In contrast, the related isomer, trans-10, cis-12 CLA, has been shown to directly inhibit the differentiation of bovine stromal-vascular cells into mature adipocytes and reduce the incorporation of acetate (B1210297) into lipids. engormix.com This isomer also down-regulates the expression of stearoyl-CoA desaturase-1 (SCD1), a key enzyme in fatty acid synthesis. engormix.com

Regulation of Gene Expression Related to Lipid Metabolism

The influence of this compound and its related isomers extends to the genetic level, where they can modulate the expression of genes crucial for lipid metabolism.

In dairy cows, dietary supplementation with trans octadecenoic acids has been observed to upregulate the expression of the hepatic gene for peroxisome proliferator-activated receptor-alpha (PPARα) during early lactation. engormix.com PPARα is a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism. This upregulation of PPARα may, in turn, influence the expression of other genes involved in lipid transport and oxidation. engormix.com

Studies in lactating mice have shown that different trans-18:1 fatty acid isomers have varying effects on the expression of lipogenic genes in mammary tissue. nih.govresearchgate.net For instance, diets containing partially hydrogenated vegetable oil (PHVO) and trans-7 18:1 decreased the expression of 1-acylglycerol-3-phosphate O-acyltransferase and thyroid hormone responsive SPOT14 homolog (THRSP) mRNA. nih.govresearchgate.net In contrast, dietary trans fatty acids did not appear to affect hepatic lipogenic gene expression in these studies. nih.govresearchgate.net

The isomer trans-10, cis-12 CLA has been shown to suppress the expression of genes related to de novo fatty acid synthesis, desaturation, and triglyceride formation in the mammary gland. nih.govresearchgate.net It has also been found to down-regulate the mRNA levels of liver X receptor (LXR)α and sterol regulatory element binding protein (SREBP)-1c, which are key transcription factors that regulate stearoyl-CoA desaturase-1 (SCD-1). nih.gov

Cellular Signaling and Molecular Interactions

This compound and its derivatives are involved in complex cellular signaling pathways and can interact with various molecular targets, including nuclear receptors and transcription factors, thereby influencing a range of physiological processes.

Receptor Ligand Activity (e.g., Retinoid X Receptor gamma, G Protein-Coupled Receptors)

Recent research has highlighted the potential for certain fatty acid metabolites to act as ligands for nuclear receptors. For example, the omega-3 postbiotic trans-10, cis-15-octadecadienoic acid has been shown to exhibit unique ligand activity for the Retinoid X Receptor gamma (RXRγ). nih.gov This interaction was found to be superior to that of its isomer, cis-9, cis-15-octadecadienoic acid. nih.gov The activation of RXRγ by trans-10, cis-15-octadecadienoic acid is believed to be involved in its ability to suppress contact hypersensitivity. nih.gov RXRs are known to form heterodimers with other nuclear receptors, including PPARs, which are critical regulators of metabolic signaling pathways. nih.gov

G protein-coupled receptors (GPCRs) represent another important class of receptors that can be modulated by fatty acid metabolites. khanacademy.org For instance, the gut lactic acid bacteria metabolite, 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC), has been shown to suppress inflammatory responses in dendritic cells, with evidence suggesting the involvement of GPCRs like GPR40 and GPR120. frontiersin.orgdntb.gov.ua These receptors are involved in various physiological processes, and their activation by fatty acid metabolites can trigger downstream signaling cascades. nih.gov

Transcription Factor Modulation (e.g., NRF2 Pathway, Peroxisome Proliferator-Activated Receptors)

This compound and its related compounds can influence the activity of key transcription factors, thereby regulating gene expression related to oxidative stress and lipid metabolism.

The NRF2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical cellular defense mechanism against oxidative stress. mdpi.com A metabolite of linoleic acid, 10-oxo-trans-11-octadecenoic acid (KetoC), has been found to increase the expression of NRF2 and its downstream antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), in gingival epithelial cells. mdpi.com Similarly, the metabolite 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) has been shown to ameliorate colitis in mice in an NRF2-dependent manner, suggesting that the NRF2 pathway is crucial for its anti-inflammatory effects. frontiersin.orgdntb.gov.ua

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that are key regulators of lipid metabolism. Different isomers of conjugated linoleic acid (CLA) have been shown to act as ligands and activators of PPARs. nih.gov For instance, both cis-9, trans-11-CLA and trans-10, cis-12-CLA can induce the expression of all PPAR subtypes, although often weakly. nih.gov The activation of PPARs by these fatty acids can lead to the upregulation of genes involved in fatty acid transport and metabolism. nih.gov It has been reported that trans-10, cis-12-CLA can act as a PPARγ modulator. researchgate.net

Immunomodulatory Mechanisms in Mechanistic Studies

Mechanistic studies have begun to unravel the immunomodulatory effects of this compound and its derivatives, highlighting their potential to influence immune cell function and inflammatory responses.

The gut microbial metabolite 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) has been identified as a potent immunomodulator. frontiersin.orgdntb.gov.ua It has been shown to inhibit the proliferation of CD4+ T cells and suppress the activation of bone marrow-derived dendritic cells (BMDCs) induced by lipopolysaccharide (LPS). frontiersin.orgdntb.gov.ua Furthermore, γKetoC can inhibit the release of inflammatory cytokines from dendritic cells stimulated with various Toll-like receptor (TLR) ligands. frontiersin.orgdntb.gov.ua These effects are thought to be mediated, at least in part, through the modulation of the NRF2 pathway and GPCR signaling. frontiersin.orgdntb.gov.ua

Another related compound, trans-10, cis-15-octadecadienoic acid, has demonstrated the ability to attenuate contact hypersensitivity in mice. nih.gov This effect is associated with a reduction in vascular endothelial growth factor A (VEGF-A) production and is mediated through its activity as a ligand for RXRγ. nih.gov

The isomer trans-10, cis-12 CLA has been shown to alter lymphocyte blastogenesis, indicating a direct effect on immune cells. paulogentil.com The immunomodulatory effects of CLA isomers are often dependent on the specific isomer and the cellular context, with some studies suggesting that cis-9, trans-11-CLA favors anti-inflammatory responses while trans-10, cis-12-CLA may enhance humoral immunity. tandfonline.com

Effects on Inflammatory Responses at the Cellular Level (e.g., Cytokine Release, Dendritic Cell Activation)

Detailed studies investigating the direct effects of isolated this compound on inflammatory responses at the cellular level, such as the release of cytokines (e.g., TNF-α, interleukins) or the activation status of immune cells like dendritic cells, are not extensively available in published research.

While some studies have identified this compound as a component in mixtures of fatty acids, its specific contribution to the observed immunological effects is not delineated. For instance, it is known to be present in ruminant milk and may form in the rumen through microbial metabolism of linoleic acid. oup.compaulogentil.com This metabolic relationship often links it to conjugated linoleic acids (CLAs), which have been studied for their immunomodulatory properties. However, this association does not provide direct evidence of the intrinsic activity of this compound itself.

One review mentioned that fatty acids can modulate signaling pathways related to inflammation, but specific data on this compound's role was not provided. Another source noted that increasing dietary CLA can also increase other trans fatty acids, including this compound, which was described as potentially harmful, though the specific mechanisms of this harm were not detailed. rsc.org

Role in Animal Models of Inflammatory Conditions (Mechanistic Focus)

There is a lack of animal model studies with a mechanistic focus specifically on the role of this compound in inflammatory conditions. Research has often focused on other trans fatty acid isomers or on complex mixtures where this compound is a minor component.

For example, an oxidized derivative, 12-oxo-trans-10-octadecenoic acid, was shown to induce encephalomalacia, a condition with an inflammatory component, in chickens. nih.gov However, these findings relate to a derivative and cannot be directly attributed to the parent compound, this compound.

Isotope-tracking experiments have suggested that gut bacteria can produce this compound from oleic acid, indicating its presence in vivo, but the functional consequences of this production in the context of inflammation have not been elucidated. researchgate.net Without studies using the isolated compound in animal models of inflammation, its precise mechanistic role remains unknown.

Advanced Analytical Methodologies for Trans 10 Octadecenoic Acid Research

Chromatographic Techniques

Chromatography is the cornerstone for the separation of fatty acid isomers. The choice of technique depends on the specific research question, with gas and liquid chromatography being the most prevalent. For complex isomer mixtures, a multi-step approach, often involving a preliminary fractionation, is necessary to achieve accurate quantification. researchgate.net

Gas Chromatography (GC) and Hyphenated Approaches

Gas chromatography, particularly when coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is a powerful tool for the analysis of fatty acids after their conversion to volatile fatty acid methyl esters (FAMEs). who.intoup.com For the resolution of trans fatty acid isomers, including trans-10-octadecenoic acid, highly polar capillary columns are essential.

Long capillary columns, typically 100 meters in length, with stationary phases like 100% cyanopropyl siloxane (e.g., SP-2560 or CP-Sil 88), are frequently employed. psu.edumdpi.comresearchgate.net These columns provide the high resolution needed to separate the complex array of cis and trans C18:1 isomers that often co-elute on shorter or less polar columns. psu.edu The official method of the American Oil Chemists' Society (AOCS), AOCS Ce 1h-05, utilizes such columns and is recognized as a highly effective method for separating trans fatty acid isomers. researchgate.net

The temperature program of the GC oven is a critical parameter that can be optimized to improve the separation of specific isomers. researchgate.net For instance, a programmed temperature ramp can effectively separate different FAMEs based on their chain length and degree of unsaturation. psu.edu In some cases, isothermal conditions at a specific temperature are used to achieve optimal resolution for a particular group of isomers. internationaloliveoil.org The coupling of GC with MS provides definitive identification of the separated compounds based on their mass spectra, which is invaluable when dealing with complex biological matrices. jsbms.jp

Table 1: Typical Gas Chromatography (GC) Parameters for trans-10-Octadecenoic Acid (as FAME) Analysis

| Parameter | Specification | Reference |

|---|---|---|

| Column Type | Highly polar fused-silica capillary column (e.g., SP-2560, CP-Sil 88, VF23ms) | psu.edu |

| Column Dimensions | 100 m length x 0.25 mm i.d. x 0.2 µm film thickness | psu.edu |

| Carrier Gas | Helium or Hydrogen | psu.edunih.gov |

| Temperature Program Example | Hold at 100°C for 1 min, ramp 7°C/min to 170°C, hold for 55 min, ramp 10°C/min to 230°C, hold for 33 min | psu.edu |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | jsbms.jppsu.edu |

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC)

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), offers a valuable alternative and complementary technique to GC for the analysis of octadecenoic acid isomers. mdpi.com One of the key advantages of HPLC is its ability to perform separations at lower temperatures, which can be beneficial for thermally sensitive compounds.

Reversed-phase HPLC (RP-HPLC) can be employed to separate cis and trans C18:1 FAMEs into two distinct fractions, which can then be collected and further analyzed by GC for detailed isomer profiling. mdpi.com This approach can help to simplify complex chromatograms and improve the accuracy of quantification. mdpi.com Typical RP-HPLC systems for this purpose may use C18 columns with a mobile phase consisting of a mixture of organic solvents like methanol (B129727) and water, or propanol-2 and acetonitrile (B52724). mdpi.comnih.gov

Furthermore, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of fatty acid metabolites in biological samples. jsbms.jpresearchgate.net This technique allows for the direct analysis of fatty acids without derivatization, although derivatization can sometimes be used to enhance ionization efficiency.

Table 2: Example Liquid Chromatography (LC) Parameters for Octadecenoic Acid Isomer Analysis

| Parameter | Specification | Reference |

|---|---|---|

| Column Type | Reversed-Phase C18 (e.g., Kromasil 100-5C18, AQ-C18) or Chiral (e.g., Chiralcel OJ-3R) | mdpi.comnih.govresearchgate.net |

| Mobile Phase Example | Isocratic: 35% propanol-2 and 65% acetonitrile. Gradient: 0.1% acetic acid in water (A) and methanol (B) | mdpi.comresearchgate.net |

| Flow Rate | 0.4 - 1.0 mL/min | mdpi.comresearchgate.net |

| Detection | UV Detector or Tandem Mass Spectrometer (MS/MS) | mdpi.comresearchgate.net |

Silver-Ion Chromatography for Isomer Separation

Silver-ion chromatography is a powerful technique that exploits the ability of silver ions to form reversible charge-transfer complexes with the double bonds of unsaturated fatty acids. mdpi.comepa.gov The strength of this interaction depends on the number, geometry (cis vs. trans), and position of the double bonds, allowing for the separation of isomers that are difficult to resolve by other means. mdpi.comepa.gov This technique can be performed in both thin-layer (Ag-TLC) and high-performance liquid chromatography (Ag-HPLC) formats.

Ag-HPLC is particularly effective for separating positional and geometric isomers of octadecenoic acid. mdpi.comepa.gov Commercially available columns, such as those with silver ions bonded to a silica (B1680970) substrate (e.g., ChromSpher 5 Lipids), are often used. mdpi.com The mobile phase typically consists of a non-polar solvent like hexane (B92381) with a small percentage of a more polar modifier, such as acetonitrile. mdpi.comresearchgate.net By using Ag-HPLC as a pre-fractionation step, complex mixtures of FAMEs can be separated into fractions containing saturated, cis-monoenoic, and trans-monoenoic fatty acids, which can then be quantified by GC. aocs.org For very complex mixtures, using multiple Ag-HPLC columns in series has been shown to improve the resolution of isomers. mdpi.com

Table 3: Illustrative Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC) Conditions for Isomer Separation

| Parameter | Specification | Reference |

|---|---|---|

| Column Type | Silica-based with bonded silver ions (e.g., ChromSpher 5 Lipids, Nucleosil 5SA) | mdpi.comoup.com |

| Mobile Phase | Hexane with a small percentage of acetonitrile (e.g., 0.1% to 0.5%) or a gradient of dichloroethane/dichloromethane with acetone/methanol | mdpi.comoup.com |

| Flow Rate | ~1.0 - 1.5 mL/min | mdpi.comoup.com |

| Temperature | Ambient or controlled low temperatures (e.g., 0°C to -20°C) | researchgate.net |

| Detection | UV Detector or Evaporative Light-Scattering Detector (ELSD) | oup.com |

Sample Preparation and Derivatization for Quantitative Analysis

The accurate quantitative analysis of this compound is highly dependent on the efficiency and reliability of the sample preparation procedures. These steps involve the extraction of lipids from the sample matrix and their subsequent conversion into a form suitable for chromatographic analysis.

Extraction and Methylation Procedures (e.g., FAMEs)

For GC analysis, fatty acids are typically converted into their corresponding fatty acid methyl esters (FAMEs). This derivatization step increases the volatility and thermal stability of the compounds, making them amenable to analysis by GC. oup.com Several methylation methods are available, with the choice often depending on the nature of the sample and the fatty acids present.

Commonly used reagents for methylation include boron trifluoride (BF₃) in methanol and alkaline catalysts like sodium methoxide (B1231860) (NaOCH₃) or potassium hydroxide (B78521) (KOH) in methanol. who.intnih.govoup.com Acid-catalyzed methods, such as those using BF₃-methanol or HCl-methanol, are effective for methylating both free fatty acids and those present in glycerolipids. who.intnih.gov However, care must be taken as some acid catalysts, particularly BF₃, can potentially cause isomerization of certain unsaturated fatty acids, especially at high temperatures. nih.govoup.com Alkaline-catalyzed transesterification is generally milder but is not effective for methylating free fatty acids. who.intoup.com

Table 4: Comparison of Common Methylation Methods for Fatty Acid Analysis

| Method | Reagent | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Acid-Catalyzed | Boron Trifluoride (BF₃) in Methanol | Heating at 100°C for 45 min | Effective for both free and esterified fatty acids | Potential for artifact formation and isomerization of some PUFAs | who.intnih.gov |

| Alkaline-Catalyzed | Potassium Hydroxide (KOH) in Methanol | Mild temperature (e.g., 50°C) for a short duration (e.g., 20 min) | Milder conditions, less risk of isomerization | Does not methylate free fatty acids | oup.com |

| Acid-Catalyzed | HCl in Methanol | Heating required | Generally effective | Can result in lower recovery for some fatty acids compared to other methods | nih.gov |

| Base-Catalyzed | Sodium Methoxide (NaOCH₃) | Room temperature or gentle heating | Rapid and effective for transesterification | Not suitable for samples with high free fatty acid content | nih.gov |

Application of Internal Standards and Method Validation in Research

For accurate quantification in chromatography, an internal standard is crucial. The internal standard is a known amount of a compound that is added to the sample before processing. It helps to correct for variations in extraction efficiency, derivatization yield, and injection volume. nih.gov For fatty acid analysis, a fatty acid that is not naturally present in the sample, such as heptadecanoic acid (C17:0) or heneicosanoic acid (C21:0), is often used as the internal standard. researchgate.netnih.gov Deuterium-labeled versions of the analyte of interest or related compounds are also excellent internal standards, particularly for mass spectrometry-based methods, as they behave almost identically to the analyte during sample preparation and analysis. researchgate.netnih.gov

Method validation is a critical component of any quantitative analytical study. This process establishes that the analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, accuracy (assessed by recovery studies), precision (repeatability and reproducibility), and the limits of detection (LOD) and quantification (LOQ). researchgate.net For the analysis of this compound, recovery studies often involve spiking a sample matrix with a known amount of a standard and measuring the amount recovered. nih.gov Reported recoveries for fatty acid analysis methods are typically in the range of 90-110%. researchgate.net The precision is assessed by the relative standard deviation (RSD) of replicate measurements, with lower RSD values indicating higher precision. nih.gov

Table 5: Examples of Internal Standards and Method Validation Data in Fatty Acid Research

| Parameter | Example | Reference |

|---|---|---|

| Internal Standard (GC) | Heptadecanoic acid (C17:0), Heneicosanoic acid methyl ester (C21:0-ME) | researchgate.netnih.gov |

| Internal Standard (LC-MS) | Deuterium-labeled fatty acids (e.g., 15(S)-hydroxyeicosatetraenoic acid-d₈) | researchgate.net |

| Recovery | 88-90% for CLA isomers; 101-103% for trans fatty acid isomers | researchgate.netnih.gov |

| Precision (RSD) | 4.6% - 8.2% for CLA isomers (repeatability) | nih.gov |

| Limit of Detection (LOD) | 0.03-0.05 g/100 g of fat | researchgate.net |

| Limit of Quantification (LOQ) | 0.09-0.17 g/100 g of fat | researchgate.net |

Identification and Quantification of Positional and Geometric Isomers

The accurate identification and quantification of this compound are complicated by its existence within complex mixtures of other C18:1 octadecenoic acid isomers. These isomers differ in the position of the double bond along the acyl chain (positional isomers) and the orientation of hydrogen atoms around that bond (cis or trans geometric isomers). nih.govcbs.dk Distinguishing this compound from its isomers, such as trans-9-octadecenoic acid (elaidic acid) or trans-11-octadecenoic acid (vaccenic acid), requires advanced analytical methodologies that go beyond conventional chromatographic techniques. nih.govpsu.edu

Detailed research has led to the development of sophisticated, often multi-step, procedures to resolve these complex fatty acid profiles. psu.edu The primary methods involve high-resolution gas chromatography (GC) and liquid chromatography (LC), frequently coupled with mass spectrometry (MS) or preliminary fractionation techniques. edpsciences.org

Gas Chromatography (GC) Methodologies

Gas chromatography is a cornerstone technique for fatty acid analysis, but separating positional and geometric isomers of octadecenoic acid is a significant challenge. mdpi.com For successful analysis, fatty acids are first derivatized into more volatile fatty acid methyl esters (FAMEs). restek.comwho.int The resolution of these FAME isomers is highly dependent on the type of GC capillary column used.

Highly polar capillary columns are essential for this purpose. Long columns (typically 100 m or more) with stationary phases like biscyanopropyl polysiloxane (e.g., SP-2560, CP-Sil 88) or ionic liquids (e.g., SLB-IL111) provide the selectivity needed to separate the various cis and trans C18:1 isomers. restek.comnih.govresearchgate.net The use of less polar or shorter columns often results in the co-elution of isomers, leading to inaccurate quantification. nih.govresearchgate.net For instance, on cyanopropyl-based columns, trans isomers generally elute before their cis counterparts. restek.com Optimizing the column's isothermal temperature is also critical; for an SP-2560 column, operating at 180°C has been shown to produce the fewest overlapping peaks between cis and trans C18:1 isomers. researchgate.net

| Column Type | Stationary Phase | Key Research Findings | References |

| SP-2560 | Highly Polar Biscyanopropyl Polysiloxane | At 180°C, resolves most trans-18:1 isomers from cis-18:1 isomers, though some co-elution of specific trans isomers (e.g., trans-13, trans-14, and trans-15) persists. | researchgate.net |

| CP-Sil 88 | Highly Polar Cyanopropyl Polysiloxane | Considered mandatory for detailed milk fat analysis due to improved resolution of cis and trans isomers compared to less polar columns. | nih.gov |

| SLB-IL111 | Ionic Liquid | Demonstrates high selectivity and allows for the successful baseline separation of four geometric isomers of linoleic acid methyl ester, indicating its power for complex isomer mixtures. | mdpi.comdntb.gov.ua |

| SUPELCOWAX 10 | Polyethylene Glycol (Carbowax-type) | Serves as a complementary column. While it provides better resolution for short-chain fatty acids, it is less effective for resolving the complex C18:1 cis/trans isomer region compared to highly polar cyanopropyl columns. | nih.gov |

Advanced Separation and Identification Techniques

To overcome the limitations of single-column GC, researchers employ hyphenated and multidimensional techniques.

Silver-Ion Chromatography (Ag-HPLC and Ag-TLC) : This technique is frequently used as a prefractionation step to simplify complex mixtures before GC analysis. psu.edu Silver-ion chromatography separates FAMEs based on their degree of unsaturation and the geometry of their double bonds. Trans isomers interact less with the silver ions and elute before their corresponding cis isomers. nih.govpsu.edu This fractionation significantly reduces peak overlap in the subsequent GC chromatogram, allowing for more accurate quantification of individual isomers like this compound. psu.edu

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) : This powerful method uses two different GC columns with orthogonal separation mechanisms (e.g., a non-polar column separating by boiling point followed by a polar column separating by polarity). nih.govresearchgate.net GCxGC provides a substantial increase in separation power, allowing for the resolution of geometric and positional FAME isomers in a two-dimensional plot. researchgate.net This technique has been successfully applied to analyze octadecenoic acid isomers in complex matrices like milk and beef fat. nih.govcbs.dk

Mass Spectrometry (MS) for Positional Isomer Determination : While conventional GC-MS is excellent for general identification, localizing the exact position of the double bond within an acyl chain is challenging with standard fragmentation methods. sciex.com Several advanced MS-based approaches have been developed to solve this:

Derivatization with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Chemical derivatization of the double bond prior to analysis can enable its localization. For example, epoxidation of the double bond using reagents like meta-chloroperoxybenzoic acid (mCPBA) followed by tandem mass spectrometry yields specific fragment ions that reveal the original position of the double bond. nih.govchemrxiv.org This workflow has been used to map the C=C isomer profiles in lipids from human gut bacteria, identifying significant production of this compound. nih.govchemrxiv.org

Ozone-Induced Dissociation (OzID) : This technique involves gas-phase ion-molecule reactions with ozone within the mass spectrometer. news-medical.net Ozone selectively cleaves the carbon-carbon double bond, producing diagnostic fragment ions whose masses directly pinpoint the double bond's location, providing unambiguous identification of positional isomers. researchgate.netnews-medical.net

Electron Activated Dissociation (EAD) : This fragmentation method can also generate diagnostic fragments that are specific to the double bond's position within a fatty acid, aiding in the differentiation of isomers like oleic acid (Δ9) and vaccenic acid (Δ11). sciex.com

| Technique | Principle of Identification | Information Yielded | References |

| LC-mCPBA-MS/MS | Chemical epoxidation of the C=C bond followed by collision-induced dissociation (CID) generates position-specific fragment ions. | Positional and geometric (via chromatographic separation) isomerism. | nih.govchemrxiv.org |

| LC-OzID-MS | Gas-phase reaction with ozone cleaves the C=C bond, producing fragment ions that directly identify the bond's location. | Unambiguous positional isomer identification. | news-medical.net |

| LC-EAD-MS/MS | Electron-based fragmentation generates diagnostic ions that are indicative of the double bond's position. | Positional isomer identification. | sciex.com |

| GCxGC-FID/MS | Orthogonal separation based on two distinct column properties (e.g., boiling point and polarity) provides enhanced chromatographic resolution. | High-resolution separation of positional and geometric isomers. | nih.govresearchgate.net |

Research Paradigms and Experimental Models in Trans 10 Octadecenoic Acid Studies

In Vitro Cell Culture Systems

In vitro models are fundamental for dissecting the cellular and molecular mechanisms of action of trans-10-octadecenoic acid isomers. Studies have utilized various cell lines to understand their effects on cancer progression and inflammatory responses.

For instance, research on the human colon cancer cell line, Caco-2, demonstrated that the trans-10,cis-12 isomer of conjugated linoleic acid (t10,c12 CLA) dose-dependently reduces viable cell numbers, with a 55% reduction observed 96 hours after treatment with 5 µM of the compound. nih.gov This effect was attributed to the induction of apoptosis and a decrease in DNA synthesis. nih.gov In contrast, the cis-9,trans-11 CLA isomer showed no such effects. nih.gov The study further revealed that t10,c12 CLA decreased the secretion of insulin-like growth factor II (IGF-II), a key regulator of Caco-2 cell proliferation, and that adding exogenous IGF-II could reverse the growth inhibition and apoptosis caused by the fatty acid. nih.gov

Similarly, the anti-cancer effects of t10,c12 CLA were investigated in ovarian cancer cell lines SKOV-3 and A2780. This isomer inhibited the proliferation of these cells with an IC50 of 7 µM, while the c9,t11 CLA isomer did not. nih.gov The mechanism was linked to the induction of ER stress, autophagy, and G1 cell cycle arrest. nih.gov

The influence of trans-octadecenoic acid positional isomers on inflammatory responses has been explored using RAW264.7 macrophage cells. A study comparing 13 different trans-C18:1 positional isomers (from trans-4 to trans-16) found no significant cytotoxic effects among them. jst.go.jp However, it was noted that treatment with trans-4-C18:1 led to a significant decrease in the production of tumor necrosis factor-α (TNF-α) compared to the control, suggesting that the position of the double bond can influence inflammatory cytokine production. jst.go.jp

Table 1: Effects of this compound Isomers in Cell Culture Systems

| Cell Line | Compound | Concentration | Observed Effects |

|---|---|---|---|

| Caco-2 (Colon Cancer) | trans-10,cis-12 CLA | 5 µM | 55% reduction in viable cells, induced apoptosis, decreased DNA synthesis, decreased IGF-II secretion. nih.gov |

| SKOV-3 & A2780 (Ovarian Cancer) | trans-10,cis-12 CLA | 7 µM (IC50) | Inhibited proliferation, induced ER stress and autophagy, caused G1 cell cycle arrest. nih.gov |

Animal Models for Mechanistic Investigations

Animal models, particularly mouse and ruminant models, are indispensable for studying the systemic effects and metabolic pathways of this compound in a whole-organism context.

In mice, studies have explored the postbiotic potential of omega-3 α-linolenic acid-derived metabolites, including trans-10-cis-15-octadecadienoic acid. When mice were fed a diet rich in α-linolenic acid, levels of this metabolite increased in the serum and feces, an effect that was dependent on the presence of intestinal bacteria. nih.govfrontiersin.org In a mouse model of allergic contact dermatitis, trans-10-cis-15-octadecadienoic acid was shown to mitigate skin inflammation, specifically by attenuating ear swelling and edema. nih.govfrontiersin.org This anti-inflammatory effect was linked to its ability to suppress the release of vascular endothelial growth factor A from keratinocytes. nih.gov

Ruminant models, especially dairy cows, have been central to understanding the role of this compound in diet-induced milk fat depression (MFD). MFD is often associated with an increase in the trans-10 C18:1 content of milk fat. nih.govpsu.edu However, direct evidence for a causative role has been debated. In one study, mid-lactation dairy cows received a direct abomasal infusion of 42.6 g/d of trans-10 C18:1. nih.govpsu.edu Despite the compound being taken up by the mammary gland and incorporated into milk fat, this infusion had no effect on milk fat synthesis, content, or yield. nih.govpsu.edu In contrast, a positive control using trans-10, cis-12 CLA resulted in a significant reduction in milk fat. nih.govpsu.edu This suggests that while trans-10 C18:1 is a marker for MFD, it may not be the sole or direct causative agent within the physiological range produced in the rumen. nih.govpsu.edu The formation of trans-10 C18:1 and trans-10, cis-12-CLA in the rumen, often resulting from high-grain diets, is referred to as the "trans-10 shift". cdnsciencepub.com

Table 2: Key Findings from Animal Model Studies on this compound and Related Isomers

| Animal Model | Compound Studied | Key Findings |

|---|---|---|

| Mouse (Allergic Contact Dermatitis Model) | trans-10-cis-15-octadecadienoic acid | Mitigated skin inflammation, ear swelling, and edema; suppressed vascular endothelial growth factor A. nih.govfrontiersin.org |

| Dairy Cow (Lactating) | This compound (t10-18:1) | Abomasal infusion did not reduce milk fat synthesis, content, or yield, despite its incorporation into milk fat. nih.govpsu.edu |

Approaches to Study Microbial Interactions

The gut and rumen microbiota play a critical role in the formation of this compound and other related fatty acid metabolites from dietary polyunsaturated fatty acids. Research in this area often employs germ-free animal models and specific bacterial strains to understand these complex interactions.

The production of various fatty acid metabolites is dependent on the presence of intestinal bacteria. For example, the elevation of trans-10-cis-15-octadecadienoic acid in the serum and feces of mice following dietary intake of α-linolenic acid is contingent upon the intestinal microbiota. frontiersin.org Gut microbes, through a process of saturation metabolism, can convert polyunsaturated fatty acids into a range of functional compounds, including hydroxy fatty acids, oxo fatty acids, and trans fatty acids. researchgate.net For example, gut lactic acid bacteria can produce 10-hydroxy-cis-12-octadecenoic acid (HYA) and 10-oxo-trans-11-octadecenoic acid (KetoC) from linoleic acid. frontiersin.org

In ruminants, dietary shifts, particularly towards high-concentrate feeds, can alter the rumen microbial community, leading to a "trans-10 shift" in biohydrogenation pathways. cdnsciencepub.com This results in increased production of trans-10 C18:1. cdnsciencepub.comresearchgate.net Studies integrating data from both induced and spontaneous trans-10 shifts have aimed to identify the specific bacteria responsible. Discriminant analysis has revealed strong associations between this shift and certain bacterial taxa, including members of the [Eubacterium] coprostanoligenes group, Muribaculaceae, and Lachnospiraceae NK3A20 group, marking them as candidates for further investigation into their ability to produce trans-10 fatty acids. nih.gov The detoxification of polyunsaturated fatty acids by rumen bacteria is a key driver of this biohydrogenation process. cdnsciencepub.com

Historical Perspectives and Evolution of Academic Understanding

Early Investigations of trans-Octadecenoic Acids in Biological Systems

Early research into trans-octadecenoic acids was largely driven by observations in ruminant nutrition, particularly the phenomenon of diet-induced milk fat depression (MFD) in dairy cows. Scientists noted that certain dietary changes, such as feeding high-concentrate and low-fiber diets, led to a significant decrease in the fat content of milk. nih.govsemanticscholar.org This sparked investigations into the underlying biochemical mechanisms.

A key breakthrough in these early investigations was the identification of a "trans-10 shift" in the rumen's biohydrogenation pathways. cdnsciencepub.comthecattlesite.commdpi.com Under normal conditions, the biohydrogenation of linoleic acid primarily produces trans-11-octadecenoic acid (vaccenic acid). However, under conditions that induce MFD, there is a shift towards the production of trans-10-octadecenoic acid and another compound, trans-10, cis-12 conjugated linoleic acid (CLA). cdnsciencepub.comthecattlesite.commdpi.com This discovery was pivotal as it directed scientific attention towards the specific metabolic effects of these trans-10 isomers.

Early laboratory studies also began to explore the general metabolism of dietary trans fatty acids. Research indicated that, like other fatty acids, trans-octadecenoic acids are absorbed and incorporated into tissues. frontiersin.org However, there were early indications that their metabolism might differ from that of their cis counterparts and saturated fatty acids, potentially affecting enzyme activities and the synthesis of other important molecules like prostaglandins. frontiersin.org

Shifting Hypotheses Regarding its Role in Metabolic Regulation

The initial hypothesis surrounding the role of this compound in metabolic regulation was closely tied to its association with milk fat depression. The strong correlation between increased levels of trans-10 C18:1 in milk fat and reduced milk fat synthesis led to the theory that this specific isomer was a direct inhibitor of mammary lipogenesis (fat synthesis in the mammary gland). nih.govsemanticscholar.org

This hypothesis was fueled by numerous studies that consistently showed a link between the "trans-10 shift" in the rumen and the severity of MFD. cdnsciencepub.comthecattlesite.commdpi.com The prevailing thought was that this compound, upon being absorbed and reaching the mammary gland, interfered with the enzymes responsible for synthesizing milk fat.

However, further research began to challenge this direct causative role. A pivotal study involving the direct infusion of pure this compound into the abomasum (the true stomach) of dairy cows found that it did not, on its own, cause a reduction in milk fat synthesis. nih.govresearchgate.net This finding was crucial and led to a significant shift in the scientific hypothesis.

The focus then broadened to consider the role of other biohydrogenation intermediates produced during the "trans-10 shift," particularly trans-10, cis-12 CLA. Subsequent research provided strong evidence that this specific CLA isomer was a potent inhibitor of milk fat synthesis. researchgate.netdiabetesjournals.org This led to the revised hypothesis that while this compound is a reliable marker for the conditions leading to MFD, it is not the primary causative agent. Instead, its presence indicates an altered rumen environment that also produces the more biologically active trans-10, cis-12 CLA.

Beyond the realm of dairy science, the understanding of the metabolic role of individual trans fatty acid isomers, including this compound, has also evolved. Early concerns about trans fats centered on their effects on cholesterol levels and cardiovascular disease risk, with many initial studies grouping all trans isomers together. nih.govnih.gov However, more recent research has begun to differentiate between the metabolic effects of various positional isomers of trans-octadecenoic acid. For instance, studies in animal models have suggested that different isomers can have varying effects on lipid metabolism and tissue accumulation. While research on the specific extra-mammary metabolic effects of this compound is less extensive than that for other isomers like elaidic acid (trans-9) and vaccenic acid (trans-11), the evolving understanding underscores the importance of considering the unique biological activities of individual trans fatty acid isomers. spandidos-publications.comnih.govresearchgate.net

The following table summarizes key research findings that have shaped the understanding of this compound's role in metabolic regulation, particularly in the context of milk fat depression.

| Year/Period | Key Finding | Impact on Hypothesis |

| Early Observations | Diets high in concentrates and low in fiber lead to milk fat depression (MFD) in dairy cows. | Initial focus on dietary factors and overall rumen function. |

| Mid-20th Century | Identification of a "trans-10 shift" in rumen biohydrogenation during MFD, with increased production of this compound. | Hypothesis emerges that this compound is a direct inhibitor of milk fat synthesis. |

| Late 20th Century | Strong correlation established between the concentration of this compound in milk fat and the severity of MFD. | Reinforces the hypothesis of a direct causative role for this compound. |

| Early 21st Century | Direct infusion of pure this compound into dairy cows does not cause MFD. | Hypothesis shifts away from this compound as the primary inhibitor. |

| Concurrent Research | Identification of trans-10, cis-12 CLA as a potent inhibitor of milk fat synthesis. | Revised hypothesis: this compound is a marker for altered rumen fermentation that produces the causative agent, trans-10, cis-12 CLA. |

Future Directions in Trans 10 Octadecenoic Acid Research

Elucidation of Undiscovered Metabolic Enzymes and Pathways

Current understanding of the metabolism of trans-octadecenoic acid isomers is incomplete, with evidence suggesting that the metabolic fate of these fatty acids is highly dependent on the position of the trans double bond. Research in mice has revealed that the catabolic rate of trans-10-octadecenoic acid is significantly higher than that of its trans-9 and trans-11 isomers nih.gov. This finding points towards the existence of specific enzymatic pathways that preferentially act on the Δ10 isomer. While it is known that general enzymes involved in fatty acid activation and acylation can utilize trans isomers as substrates, the specific enzymes responsible for the differential catabolism of this compound remain to be identified nih.gov.

Future research should focus on identifying and characterizing the specific desaturases, elongases, and enzymes of the β-oxidation pathway that are involved in the metabolism of this compound. Investigating the substrate specificity of these enzymes will be crucial to understanding why this particular isomer is catabolized at a different rate. Such studies may uncover novel metabolic pathways or regulatory steps that are unique to specific trans fatty acid isomers.

Exploration of Novel Receptor-Ligand Interactions

The biological effects of fatty acids are often mediated through their interaction with cellular receptors, particularly nuclear receptors and G-protein coupled receptors (GPCRs). While direct receptor binding for this compound has not been extensively studied, related research provides compelling avenues for future investigation. For instance, dietary supplementation with a mixture of trans-octadecenoic acids has been shown to upregulate the hepatic gene expression of Peroxisome Proliferator-Activated Receptor-α (PPARα) in dairy cows, suggesting a role in regulating lipid metabolism through this pathway cambridge.org. Furthermore, a structurally related conjugated linoleic acid isomer, trans-10, cis-12 CLA, has been demonstrated to modulate PPARγ activity nih.gov.

Other fatty acid receptors also present as potential targets. Metabolites of linoleic acid have been shown to activate GPR120, GPR40, and the transient receptor potential vanilloid 1 (TRPV1) researchgate.netfrontiersin.org. Recently, the Retinoid X Receptor (RXR) was identified as a functional receptor for trans-10, cis-15-octadecadienoic acid, a closely related fatty acid, mediating its anti-inflammatory effects nih.govnih.gov.

Future research should, therefore, systematically screen for interactions between this compound and a panel of nuclear receptors and GPCRs. Elucidating whether this fatty acid can directly bind to and activate receptors such as PPARs, RXRs, or various GPCRs will provide critical insights into its mechanisms of action and potential physiological significance.

Development of Advanced Analytical Techniques for Comprehensive Isomeric Profiling

A significant challenge in studying individual trans fatty acid isomers is their accurate separation and quantification within complex biological matrices. The co-elution of various cis and trans isomers in traditional chromatography makes detailed profiling difficult nih.govresearchgate.net.

Significant advancements have been made using highly polar capillary columns in gas chromatography (GC), such as 100-meter CP-Sil 88 or SP-2560 columns, which have improved the separation of trans-monoenoic isomers from their cis counterparts nih.govwho.intaocs.org. To further enhance resolution, pre-fractionation of fatty acid methyl esters (FAMEs) into cis and trans groups using silver-ion chromatography—in formats such as silver-ion thin-layer chromatography (Ag-TLC) or high-performance liquid chromatography (Ag-HPLC)—is a crucial step nih.govresearchgate.net.

Future developments should focus on increasing the resolution and sensitivity of these techniques to allow for the detection of low-abundance isomers. The combination of advanced separation methods with mass spectrometry (GC-MS) for definitive identification will be essential researchgate.net. Furthermore, techniques such as GC coupled with Fourier-transform infrared spectroscopy (GC-FTIR) and the derivatization of fatty acids to dimethyloxazoline (DMOX) derivatives can be employed to unequivocally determine the position of the double bonds within the fatty acid chain aocs.org. The continued refinement and application of these advanced analytical platforms are paramount for building a comprehensive understanding of the distribution and metabolism of this compound and other isomers in foods and biological systems.

Table 1: Comparison of Analytical Techniques for Trans-Octadecenoic Acid Isomer Profiling

| Technique | Principle | Advantages | Limitations |

| Capillary Gas Chromatography (GC) | Separation based on volatility and polarity using long, highly polar columns (e.g., 100m CP-Sil 88). | High resolution for many isomers. | Co-elution of some cis and trans isomers can occur. |

| Silver-Ion Chromatography (Ag-TLC, Ag-HPLC) | Pre-fractionation based on the interaction of double bonds with silver ions. | Excellent separation of cis and trans fractions. | Can be time-consuming; not a standalone quantification method. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by GC followed by mass-based identification. | Provides definitive structural information for peak identification. | Requires specialized equipment and expertise. |

| GC-Fourier-Transform Infrared Spectroscopy (GC-FTIR) | Measures absorption of infrared light to identify trans double bonds. | Confirms the presence of trans configuration. | Less sensitive than MS for quantification. |

Integrated Omics Approaches in Mechanistic Studies

To fully comprehend the biological impact of this compound, a holistic, systems-level approach is necessary. Integrated 'omics'—encompassing lipidomics, metabolomics, proteomics, and transcriptomics—can provide a comprehensive view of the molecular changes induced by this specific fatty acid.

A prime example of this approach is its application in studying the "t10-shift" in ruminants, a phenomenon characterized by an increase in this compound in the rumen nih.gov. By combining lipidomics, metabolomics, and proteomics, researchers have identified a network of molecules correlated with elevated this compound levels. This multi-omics analysis revealed positive correlations with other fatty acids (e.g., 14:0, 17:0) and specific metabolites, including thiamine (B1217682) aldehyde and biotin. Conversely, negative correlations were observed with beneficial fatty acids like cis-9, trans-11 conjugated linoleic acid nih.gov. The proteomic data further linked the t10-shift to alterations in proteins involved in key metabolic pathways such as gluconeogenesis and amino acid metabolism nih.gov.

Future research should expand the use of these integrated omics strategies to study the effects of dietary this compound in non-ruminant models. Such studies will be instrumental in:

Identifying novel biomarkers of exposure and effect.

Mapping the downstream metabolic pathways that are modulated by this compound.

Building comprehensive models of its interaction with other nutrients and metabolic processes.

This approach will move the field beyond single-endpoint analyses and towards a mechanistic understanding of the role of this compound in health and disease.

Table 2: Key Molecular Correlations with this compound (t10-18:1) from a Ruminant Multi-Omics Study

| Omics Level | Molecules Positively Correlated with t10-18:1 | Molecules Negatively Correlated with t10-18:1 | Associated Pathways |

| Lipidomics | 14:0, a-15:0, 17:0, t15-18:1 | t11-18:1, c9,t11-CLA, t11,c13-CLA | Fatty Acid Metabolism |

| Metabolomics | Thiamine aldehyde, Mevinolinic acid, Biotin | Not specified | Vitamin & Cofactor Metabolism |

| Proteomics | Proteins associated with gluconeogenesis, stress response, amino acid metabolism | Not specified | Gluconeogenesis, Stress Response, Amino Acid Metabolism |

Q & A

Q. How can researchers validate the purity of this compound samples when commercial standards are unavailable?

- Methodological Answer : Combine elemental analysis (C/H/O ratios) with high-resolution mass spectrometry (HRMS) for empirical formula confirmation. Cross-validate using differential scanning calorimetry (DSC) to detect melting point deviations indicative of impurities. Collaborate with accredited laboratories for ISO 17025-compliant LC-MS/MS quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.